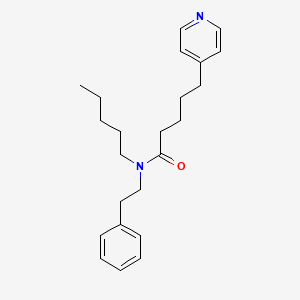
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- is a chemical compound with a complex structure that includes a pyridine ring, a pentanamide chain, and phenylethyl and pentyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- typically involves the formation of the pyridine ring followed by the attachment of the pentanamide chain and the phenylethyl and pentyl groups. One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
For the specific synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-, the following steps can be considered:
- Formation of the pyridine ring through a suitable pyridine synthesis method.
- Introduction of the pentanamide chain via amide bond formation.
- Attachment of the phenylethyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylethyl and pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the amide group would produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-: shares structural similarities with other pyridine derivatives and amides.
N-pentyl-N-(2-phenylethyl)-amide: Similar in structure but lacks the pyridine ring.
4-Pyridinepentanamide: Similar but without the phenylethyl and pentyl groups.
Uniqueness
The uniqueness of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- lies in its combination of the pyridine ring with the pentanamide chain and the phenylethyl and pentyl substituents.
Propiedades
Número CAS |
379265-81-3 |
|---|---|
Fórmula molecular |
C23H32N2O |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-pentyl-N-(2-phenylethyl)-5-pyridin-4-ylpentanamide |
InChI |
InChI=1S/C23H32N2O/c1-2-3-9-19-25(20-16-21-10-5-4-6-11-21)23(26)13-8-7-12-22-14-17-24-18-15-22/h4-6,10-11,14-15,17-18H,2-3,7-9,12-13,16,19-20H2,1H3 |
Clave InChI |
JEUZRAOJTMEPSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCC1=CC=CC=C1)C(=O)CCCCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
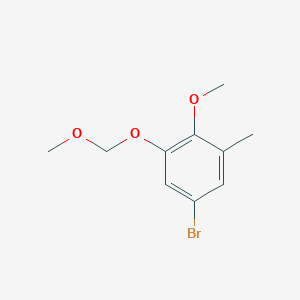
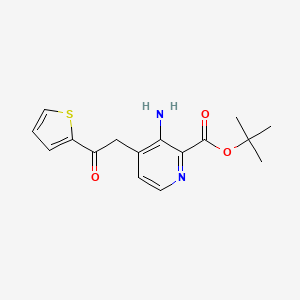
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
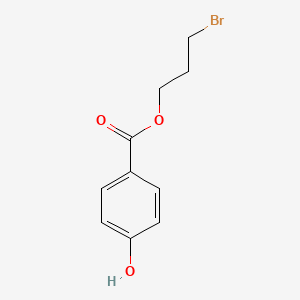
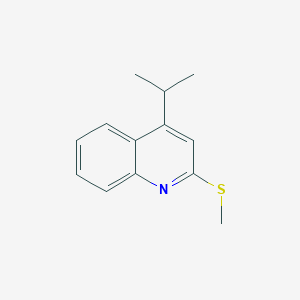
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
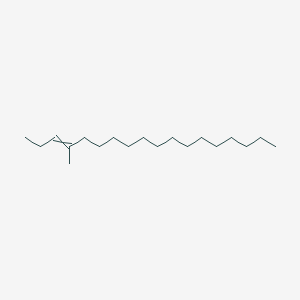
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)
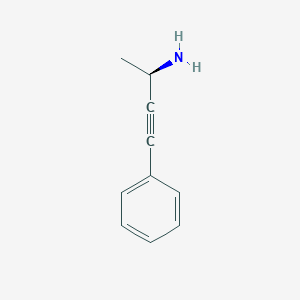
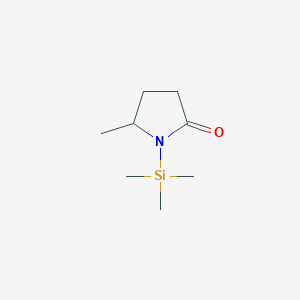
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
